Methanesulfinyl-acetonitrile

Übersicht

Beschreibung

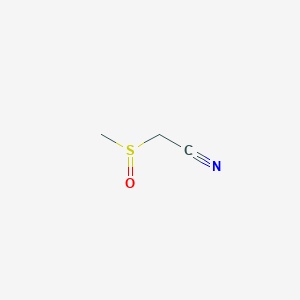

Methanesulfinyl-acetonitrile is a chemical compound with the molecular formula C3H5NOS. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanesulfinyl-acetonitrile can be synthesized through various methods. One common method involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfinyl-acetonitrile undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Synthesis of Heterocycles

Methanesulfinyl-acetonitrile has been utilized as a building block in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitutions and cyclization reactions makes it a valuable intermediate in organic synthesis.

- Case Study: Synthesis of Pyridine Derivatives

In a recent study, this compound was employed to synthesize substituted pyridines through a multi-step reaction involving cyclization with aldehydes. The reaction conditions were optimized using different catalysts, yielding up to 90% efficiency in product formation .

2. Catalytic Reactions

The compound has shown promise as a catalyst or co-catalyst in several organic reactions. Its sulfonyl group can stabilize transition states, facilitating various transformations.

- Example: Catalytic Cyanomethylation

This compound was used in a cyanomethylation reaction where it acted as a nucleophile. The resulting products were valuable nitriles that are important in pharmaceuticals and agrochemicals .

Applications in Medicinal Chemistry

1. Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through the modulation of cellular pathways.

- Case Study: In Vitro Studies

In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

2. Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development. Its derivatives have been synthesized and tested for various biological activities.

- Example: Synthesis of Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity against several pathogens, showing promising results that warrant further investigation .

Applications in Materials Science

1. Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and solubility.

- Case Study: Polymer Blends

Research indicated that incorporating this compound into polyvinyl chloride (PVC) blends improved the mechanical properties and thermal resistance of the material, making it suitable for various industrial applications .

2. Nanotechnology

The compound is being explored for use in nanotechnology applications, particularly in the synthesis of nanoparticles with tailored properties.

- Example: Nanoparticle Synthesis

This compound has been used as a precursor for synthesizing metal sulfide nanoparticles, which have applications in catalysis and sensing technologies .

Table 1: Summary of Reactions Involving this compound

Table 2: Biological Activities of this compound Derivatives

Wirkmechanismus

The mechanism of action of methanesulfinyl-acetonitrile involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This reactivity makes it useful in a wide range of applications, from chemical synthesis to biological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to methanesulfinyl-acetonitrile include:

Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.

Methanesulfonyl chloride: An organosulfur compound used as a reagent in the synthesis of this compound.

Sulfoxides and sulfones: Oxidized derivatives of this compound with similar chemical properties.

Uniqueness

This compound is unique due to its combination of a sulfinyl group and a nitrile group, which gives it distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

Methanesulfinyl-acetonitrile (MSAC) is an organic compound with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

This compound, with the chemical formula , can be synthesized through the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base. This method yields high purity and is adaptable for industrial production.

MSAC exhibits its biological activity primarily through its ability to act as both an electrophile and a nucleophile, allowing it to form covalent bonds with various biomolecules. This reactivity is crucial for its role in biochemical pathways, particularly those involving enzyme interactions.

Enzyme Interactions

Research indicates that MSAC interacts with several enzymes, influencing various metabolic pathways. For instance, studies have shown that compounds containing similar functional groups demonstrate potential as cyclooxygenase-2 (COX-2) inhibitors, which are important in managing inflammation and pain.

Antimicrobial Properties

In related studies, compounds structurally similar to MSAC have exhibited antimicrobial activity against various pathogens. For example, derivatives of methanesulfinyl compounds have been tested for their efficacy against Gram-negative bacteria, indicating that MSAC may also possess similar properties .

Case Studies

- Inhibition of COX-2 : A study investigating the binding interactions of methanesulfinyl derivatives with COX-2 revealed significant inhibitory effects. The study utilized molecular modeling to predict binding affinities, suggesting that MSAC could be a lead compound for developing anti-inflammatory drugs .

- Antioxidant Activity : Another case study focused on the antioxidant properties of methanesulfinyl compounds. It was found that these compounds could scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Research Findings

A summary of key findings regarding the biological activity of MSAC is presented in the table below:

Eigenschaften

IUPAC Name |

2-methylsulfinylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYQATNUIZPQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450308 | |

| Record name | METHANESULFINYL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52109-49-6 | |

| Record name | METHANESULFINYL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.